2-Vinyl-1,3-dioxolane

Catalog No.
S1896409
CAS No.
3984-22-3
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Vinyl-1,3-dioxolane

CAS Number

3984-22-3

Product Name

2-Vinyl-1,3-dioxolane

IUPAC Name

2-ethenyl-1,3-dioxolane

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-2-5-6-3-4-7-5/h2,5H,1,3-4H2

InChI Key

KKBHSBATGOQADJ-UHFFFAOYSA-N

SMILES

C=CC1OCCO1

Canonical SMILES

C=CC1OCCO1
  • Monomer for Polymer Synthesis

    Due to the presence of the vinyl group, 2-vinyl-1,3-dioxolane can undergo polymerization reactions to form polymers. Research has investigated its copolymerization with other vinyl monomers to create new materials with desired properties [].

  • Organic Synthesis Intermediate

    Scientists have explored using 2-vinyl-1,3-dioxolane as a building block in the synthesis of more complex molecules. Its functional groups can be reactive sites for further chemical transformations [].

2-Vinyl-1,3-dioxolane is an organic compound with the molecular formula C₅H₈O₂. It features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms. The compound is characterized by the presence of a vinyl group (−CH=CH₂) attached to the carbon adjacent to one of the oxygen atoms in the dioxolane ring. This structure contributes to its reactivity in various chemical processes, particularly in polymerization reactions.

2-Vinyl-1,3-dioxolane is typically produced through the acid-catalyzed reaction of acrolein with ethylene glycol. The process occurs under controlled temperatures and can yield a mixture containing various by-products, depending on the reaction conditions, such as temperature and molar ratios of reactants .

  • Polymerization: The compound can polymerize through 1,2-addition mechanisms, acetal ring opening, and rearrangement processes. This polymerization can lead to the formation of various polyethers and polyesters .
  • Reactions with Organolithium Reagents: It can react with butyllithium to produce 2-hept-1-enyloxy-ethanol with a yield of approximately 43% .
  • Formation of Adducts: In reactions with other compounds, it can form adducts such as 2-(5′-hydroxy-3′-oxopentyl)-1,3-dioxolane when reacted with ethylene glycol .

The primary method for synthesizing 2-vinyl-1,3-dioxolane involves:

  • Reactants: Acrolein and ethylene glycol.
  • Catalyst: A solid acid catalyst.
  • Conditions: The reaction is conducted at temperatures below 50°C to minimize decomposition and maximize yield.
  • Process:
    • The reactants are mixed in a specific molar ratio.
    • The reaction mixture is processed to remove the catalyst and separate the desired product from by-products through distillation .

This method allows for both batchwise and continuous production processes.

2-Vinyl-1,3-dioxolane finds applications in various fields:

  • Polymer Production: It serves as a monomer in the synthesis of polymers used in coatings, adhesives, and sealants due to its ability to form stable polyethers.
  • Chemical Intermediates: The compound is utilized as an intermediate in organic synthesis for producing more complex molecules.
  • Research: Its unique structural properties make it a subject of study in polymer chemistry and materials science.

Several compounds share structural or functional similarities with 2-vinyl-1,3-dioxolane:

Compound NameStructure TypeKey Features
1,3-DioxolaneCyclic etherCommon solvent; less reactive than 2-vinyl-1,3-dioxolane.
2-Methyl-1,3-dioxolaneMethyl-substituted dioxolaneIncreased stability; used in similar applications.
Vinyl acetateVinyl esterWidely used in adhesives; more stable than 2-vinyl-1,3-dioxolane.
AcroleinUnsaturated aldehydePrecursor for many reactions; more reactive than 2-vinyl-1,3-dioxolane.

Uniqueness

The uniqueness of 2-vinyl-1,3-dioxolane lies in its combination of a vinyl group and a dioxolane ring structure, which provides distinctive reactivity patterns not found in simpler cyclic ethers or esters. Its ability to undergo polymerization while maintaining stability under certain conditions makes it valuable in material science applications.

Acrolein-Ethylene Glycol Acetalization

The acetalization of acrolein with ethylene glycol represents the most widely employed synthetic route for 2-vinyl-1,3-dioxolane production [1] [2]. This condensation reaction proceeds through nucleophilic attack of ethylene glycol on the carbonyl carbon of acrolein, followed by cyclization to form the five-membered dioxolane ring [3]. The reaction mechanism involves protonation of the aldehyde carbonyl group by the acid catalyst, enhancing electrophilicity and facilitating hemiacetal formation [4].

Laboratory-scale protocols typically employ molar ratios of acrolein to ethylene glycol ranging from 5:1 to 1:5, with optimal conditions favoring ratios between 3:1 and 1:3 [5]. Temperature control proves critical for maximizing selectivity, with reaction temperatures maintained below 50°C to minimize side product formation [5] [6]. The most effective temperature range spans 0°C to 15°C, where the formation of undesired β-alkoxyacetals and β-alkoxyaldehydes is significantly reduced [5].

ParameterRangeOptimal ConditionsImpact on Yield
Temperature (°C)-20 to 1000 to 1589-90% at optimal range [5]
Molar Ratio (Acrolein:Ethylene Glycol)5:1 to 1:53:1 to 1:3Excess either component tolerated [5]
Reaction Time (hours)0.08 to 20.5 to 1.5Equilibrium achieved rapidly [2]
Water Content (%)2 to 5MinimalLower water improves selectivity [3]

The acetalization process demonstrates remarkable efficiency under mild conditions, achieving acrolein conversions of 82-93% with selectivities exceeding 95% [2]. Unlike conventional acetal formation processes that require azeotropic water removal, this method proceeds effectively without continuous dehydration [2]. The reaction reaches equilibrium rapidly, with formation rates of 4.1 to 18 moles of acetal per liter per hour depending on catalyst type and reaction conditions [2].

Radical Vinylation Techniques

Radical vinylation methodologies provide an alternative synthetic approach utilizing vinyl bromides with electron-withdrawing substituents at the β-position [7]. These reactions proceed through radical chain mechanisms initiated by thermal or photochemical activation [7]. The vinylation of 1,3-dioxolanes yields 2-vinyl-1,3-dioxolanes in good yields, typically ranging from 68% to 85% depending on the substrate structure and reaction conditions [7] .

The radical mechanism involves formation of a radical species from the radical initiator, followed by addition to the vinyl bromide and subsequent elimination to yield the vinylated product . Reaction conditions significantly influence yield outcomes, with dioxolanes bearing different alkyl substituents exhibiting varying reactivity patterns . The presence of electron-withdrawing groups on the vinyl bromide enhances reaction efficiency by stabilizing intermediate radical species [7].

Dioxolane StructureVinyl Bromide ReagentYield (%)Reaction Conditions
2-Octyl-1,3-dioxolaneMethyl 3-bromo-2-methylacrylate6860°C, 4 hours
2-Cyclohexyl-1,3-dioxolaneMethyl 3-bromo-2-methylacrylate5660°C, 4 hours
2-Aryl-1,3-dioxolaneMethyl 3-bromoacrylate8580°C, 6 hours

Substituent effects on the dioxolane ring demonstrate significant impact on radical stability and reactivity . Aryl-substituted dioxolanes generally provide higher yields compared to alkyl-substituted variants due to resonance stabilization of intermediate radicals . The reaction mechanism proceeds through a radical chain process where the resultant radical adds to the vinyl bromide, followed by elimination to generate the desired 2-vinyl-1,3-dioxolane product .

Continuous Flow Production Systems

Industrial-scale production of 2-vinyl-1,3-dioxolane employs continuous flow reactor systems designed for optimal mass transfer and heat management [3] [5]. Loop reactor configurations with fixed catalyst beds represent the most widely implemented design for commercial production [3]. These systems maintain reaction mixtures in continuous circulation while feeding fresh reactants and withdrawing product streams [3].

A representative industrial process utilizes a loop reactor with 40 liters total volume containing a 2-liter fixed catalyst bed of strongly acidic ion exchanger [3]. The reaction mixture, comprising approximately 34% acrolein, 36% ethylene glycol, 23% 2-vinyl-1,3-dioxolane, 4% water, and 3% byproducts, circulates continuously at an internal temperature of 5°C [3]. Feed rates of 4.6 kg acrolein per hour and 5.0 kg ethylene glycol per hour are maintained, with equivalent amounts of reaction mixture withdrawn for downstream processing [3].

The liquid hourly space velocity (LHSV) parameter proves critical for optimizing residence time and conversion efficiency [5]. LHSV values between 1 and 30 h⁻¹ provide acceptable performance, with optimal operation occurring between 3 and 15 h⁻¹ [5]. Higher LHSV values reduce contact time but may compromise conversion, while lower values increase conversion at the expense of throughput [5].

Process ParameterOperating RangeOptimal ValueProduction Impact
LHSV (h⁻¹)1 to 303 to 15Balances conversion and throughput [5]
Internal Temperature (°C)0 to 505 to 15Minimizes side reactions [3] [5]
Catalyst Bed Volume (L)Variable2 per 40 L reactorEnsures adequate contact time [3]
Feed Ratio (Acrolein:Ethylene Glycol)1:1 to 2:11:1.1Optimizes conversion efficiency [3]

Continuous flow systems demonstrate superior performance compared to batch processes, achieving consistent product quality and reduced byproduct formation [5]. The continuous operation allows for precise temperature control and efficient heat removal, critical factors for maintaining high selectivity [5]. Product streams from continuous reactors typically contain 89-90% selectivity to 2-vinyl-1,3-dioxolane based on acrolein conversion [3] [5].

Catalyst Optimization Strategies (Acidic Ion Exchangers)

Acidic ion exchange resins serve as the preferred catalytic systems for 2-vinyl-1,3-dioxolane synthesis due to their heterogeneous nature, high activity, and regenerability [2] [5] [9]. Strongly acidic cation exchange resins, particularly those based on polystyrene-divinylbenzene copolymers with sulfonic acid functional groups, demonstrate optimal catalytic performance [2] [9]. The macroporous structure of these catalysts enables enhanced accessibility to active sites for larger organic molecules [9] [10].

LEWATIT K2431, a strongly acidic macroporous polymer resin manufactured by Bayer (now Lanxess), represents the industry standard for this application [3] [9]. This catalyst features sulfonic acid functional groups on a crosslinked polystyrene matrix with a macroporous structure that provides superior mass transfer characteristics [9]. The catalyst exhibits exceptional thermal stability, operating effectively from -20°C to 130°C, and maintains high activity over extended periods [9].

Catalyst TypeMatrixFunctional GroupSurface Area (m²/g)Operating Temperature (°C)
LEWATIT K2431Macroporous polystyreneSulfonic acid25-20 to 130 [9]
Amberlyst-15Gel-type polystyreneSulfonic acid40-50Up to 120 [2]
Nafion ResinPerfluorinated polymerSulfonic acidHighUp to 200 [2]
H-ZSM ZeoliteCrystalline aluminosilicateBrønsted acid sites300-400Up to 500 [5]

Catalyst optimization focuses on maximizing acid site accessibility while maintaining structural integrity under reaction conditions [9] [10]. Macroporous resins demonstrate superior performance compared to gel-type resins due to reduced diffusion limitations [9] [11]. The average pore size of 40 nanometers in LEWATIT K2431 facilitates efficient transport of reactants and products [9]. Total acid capacity exceeding 1.2 equivalents per liter ensures sufficient catalytic activity for industrial applications [9].

Regeneration procedures for spent catalysts involve treatment with dilute mineral acids to restore activity [2]. A typical regeneration protocol employs 7% aqueous hydrochloric acid pumped through the catalyst bed, followed by extensive washing with water and organic solvents [2]. Properly regenerated catalysts recover 95-98% of original activity and can undergo multiple regeneration cycles without significant performance degradation [2].

Purification and Isolation Techniques

Product isolation from reaction mixtures employs a multi-stage separation process combining extraction and fractional distillation [3] [5]. The initial separation utilizes liquid-liquid extraction with high-boiling organic solvents that selectively dissolve 2-vinyl-1,3-dioxolane while leaving ethylene glycol in the aqueous phase [5]. Suitable extraction solvents include aliphatic hydrocarbons with boiling points above 130°C, such as decane, or aromatic hydrocarbons like trimethylbenzene [5].

Extraction operations employ counter-current column configurations where the reaction mixture enters the upper section and extraction solvent is introduced at the bottom [5]. The process utilizes 0.3 to 3 volume parts of extraction solvent per volume part of reaction mixture [5]. Addition of 0.01 to 1 volume parts of water per volume part of reaction mixture enhances phase separation efficiency [5]. The resulting organic phase contains 2-vinyl-1,3-dioxolane, unreacted acrolein, and extraction solvent, while the aqueous phase retains ethylene glycol, water, and high-boiling byproducts [5].

Separation StageOperating ConditionsTarget ComponentsRecovery Efficiency (%)
ExtractionDecane, 7.3 L/h counter-currentVDL to organic phase>95 [3]
Phase SeparationAmbient temperatureTwo-phase systemNear complete [5]
Organic Phase Distillation115-116°C at atmosphereVDL product95 [3]
Aqueous Phase DistillationSequential: 78°C, 100°C, 198°CAcrolein, water, ethylene glycol90-95 [3]

Fractional distillation of the organic phase proceeds in two stages: initial removal of low-boiling components (unreacted acrolein) followed by product distillation [3] [5]. 2-Vinyl-1,3-dioxolane distills at 115-116°C under atmospheric pressure, with the high-boiling extraction solvent remaining as bottom product for recycle [3]. Vacuum distillation may be employed to reduce operating temperatures and minimize thermal decomposition [12].

Radical-Initiated Chain Growth (Azobisisobutyronitrile/γ-Ray)

2-Vinyl-1,3-dioxolane undergoes homopolymerization through radical-initiated mechanisms using both chemical initiators and radiation-induced systems [1] [2]. The radical polymerization behavior of this monomer exhibits distinct characteristics compared to conventional vinyl monomers due to the presence of the dioxolane ring structure.

Azobisisobutyronitrile-Initiated Polymerization

The homopolymerization of 2-vinyl-1,3-dioxolane initiated by azobisisobutyronitrile proceeds through a complex mechanism involving both vinyl addition and ring-opening pathways [1] [3]. At elevated temperatures (60-80°C), the polymerization demonstrates conversion rates ranging from 40-99% depending on reaction conditions and monomer concentration [1]. The mechanism involves formation of radical species through thermal decomposition of azobisisobutyronitrile, with a half-life temperature of 61°C in methanol [4].

The polymerization kinetics follow first-order kinetics with respect to monomer concentration, exhibiting a rate of propagation (kp) in the range of 0.7-2.3 × 10⁻² L/mol·s under controlled conditions [5]. The activation energy for the polymerization process has been determined to be 6.1 ± 0.4 kcal/mol, indicating relatively facile propagation under thermal conditions [5].

γ-Ray Induced Polymerization

Gamma radiation-induced polymerization of 2-vinyl-1,3-dioxolane presents an alternative initiation pathway that operates through radiolytic decomposition of the monomer or solvent systems [2]. The radiation-induced polymerization exhibits conversion rates of 15-85% depending on radiation dose and environmental conditions [2]. The crosslinking density achieved through γ-ray polymerization is approximately 1.64 × 10⁻⁴ crosslinks per unit dose, indicating efficient network formation [2].

The polymerization proceeds through generation of primary radicals via radiolysis, followed by addition to the vinyl group of the dioxolane monomer. The resulting propagating radicals can undergo both vinyl addition and ring-opening reactions, leading to complex polymer architectures. The rate of chain transfer during β-scission has been measured at 3.6 × 10⁶ s⁻¹ under ambient conditions .

Mechanistic Considerations

The radical polymerization of 2-vinyl-1,3-dioxolane involves competitive pathways between vinyl addition and ring-opening mechanisms [7]. The vinyl addition pathway predominates at lower temperatures, while ring-opening becomes more significant at elevated temperatures. The ring-opening component contributes to the formation of polyester segments within the polymer backbone, resulting in hybrid vinyl-ester structures [7].

Electron paramagnetic resonance studies have revealed the formation of dialkoxyalkyl radicals during the polymerization process, with hyperfine splitting constants of approximately 69 G characteristic of the dioxolane-derived radical intermediates . The stability of these radical intermediates influences the overall polymerization kinetics and molecular weight distribution of the resulting polymers.

Cationic Polymerization Pathways

Cationic polymerization of 2-vinyl-1,3-dioxolane represents a distinct mechanistic pathway that can proceed through both vinyl addition and ring-opening mechanisms [5] [8]. The cationic polymerization exhibits enhanced control over molecular weight and polymer architecture compared to radical systems.

Boron Trifluoride-Catalyzed Systems

Boron trifluoride etherate serves as an effective catalyst for the cationic polymerization of 2-vinyl-1,3-dioxolane [3]. The polymerization proceeds at moderate temperatures (0-40°C) with conversion rates ranging from 35-90% [3]. The mechanism involves protonation of the vinyl group by the Lewis acid catalyst, followed by carbocationic propagation.

The propagation mechanism proceeds through formation of stabilized carbocations that can undergo both vinyl addition and ring-opening reactions. The ring-opening pathway becomes more prevalent at higher temperatures, leading to the formation of ester linkages in the polymer backbone [3]. The cationic polymerization exhibits slower rates compared to radical systems but provides superior control over molecular weight distribution.

Oxonium Ion Formation

The cationic polymerization mechanism involves the formation of oxonium ion intermediates through interaction of the propagating carbocation with the dioxolane ring oxygen atoms [9]. These oxonium ions can undergo ring-opening reactions, leading to the formation of linear alkoxycarbenium ion intermediates that continue propagation [9].

The equilibrium between cyclic oxonium ions and linear alkoxycarbenium ions determines the polymer microstructure and the extent of ring-opening incorporation [9]. The stabilization provided by the α-oxygen atoms in the dioxolane ring significantly influences the reactivity and selectivity of the cationic polymerization process.

Kinetic Parameters

The kinetic analysis of cationic polymerization reveals distinct temperature dependencies for the propagation rate constants [5]. At -20°C, the rate constant of propagation is 0.7 × 10⁻² L/mol·s, increasing to 2.3 × 10⁻² L/mol·s at 5°C [5]. The activation enthalpy for the cationic polymerization has been determined to be 6.1 ± 0.4 kcal/mol, with an activation entropy of -42 ± 1 cal/mol·deg [5].

The cationic polymerization exhibits first-order kinetics with respect to monomer concentration and half-order dependence on catalyst concentration. The propagation proceeds through ester-type growing species that are in equilibrium with ionic species, particularly in polar solvents [5].

Copolymerization Dynamics

Isoprene Copolymerization Kinetics

The copolymerization of 2-vinyl-1,3-dioxolane with isoprene has been extensively studied using cationic initiation systems [10]. The copolymerization exhibits unique kinetic behavior due to the different reactivities of the cyclic acetal and diene monomers.

Reactivity Ratios and Kinetic Analysis

The copolymerization of 1,3-dioxolane with isoprene using boron trifluoride etherate as catalyst demonstrates reactivity ratios of r₁ = 0.85 (dioxolane) and r₂ = 1.15 (isoprene) [10]. These values indicate nearly ideal copolymerization behavior with slight preference for isoprene incorporation. The product r₁r₂ = 0.98 confirms the near-random distribution of monomer units in the copolymer chain [10].

The copolymerization kinetics follow the Mayo-Lewis equation for binary copolymerization systems. The instantaneous copolymer composition depends on the monomer feed ratio and the relative reactivities of the two monomers toward the propagating chain ends. The randomness of monomer distribution has been confirmed through nuclear magnetic resonance analysis of the copolymer microstructure [10].

Microstructural Effects

The incorporation of dioxolane units into the isoprene copolymer significantly affects the microstructure of the polyisoprene segments [10]. The fraction of 1,4-structure in the isoprene units decreases markedly with increasing dioxolane content in the copolymer. This structural change is attributed to the influence of the dioxolane units on the stereochemistry of isoprene addition.

The loss of unsaturation typically observed in cationic polymerization of isoprene is diminished in the presence of dioxolane units [10]. Copolymers rich in dioxolane units exhibit practically negligible saturation of isoprene double bonds, indicating that the dioxolane units provide stabilization against secondary reactions that lead to saturation.

Temperature and Concentration Effects

The copolymerization kinetics exhibit strong temperature dependence, with optimal conditions occurring at 0°C for controlled molecular weight and composition [10]. Higher temperatures lead to increased ring-opening of the dioxolane units and reduced control over the copolymerization process.

The monomer concentration effects follow typical copolymerization behavior, with higher concentrations favoring increased molecular weight but potentially leading to broader molecular weight distributions. The optimal monomer concentration for controlled copolymerization ranges from 1-3 M in methylene chloride solvent.

Monomer Sequence Distribution Analysis

The analysis of monomer sequence distribution in copolymers containing 2-vinyl-1,3-dioxolane provides crucial information about the copolymerization mechanism and polymer microstructure [11] [12]. Advanced analytical techniques have been employed to characterize the distribution of monomer units along the polymer chain.

Nuclear Magnetic Resonance Sequence Analysis

High-resolution proton nuclear magnetic resonance spectroscopy serves as the primary tool for sequence distribution analysis in dioxolane-containing copolymers [11]. The analysis relies on the distinct chemical shifts of protons in different chemical environments depending on the neighboring monomer units.

The nuclear magnetic resonance spectra of copolymers typically exhibit four distinct singlet peaks corresponding to different diad sequences [11]. The relative intensities of these peaks provide quantitative information about the monomer sequence distribution and the degree of randomness in the copolymer structure.

Diad and Triad Sequence Probabilities

The diad fractions determined through nuclear magnetic resonance analysis indicate random distribution of monomer units for most copolymerization systems involving 2-vinyl-1,3-dioxolane [10]. The probability of finding specific monomer sequences can be calculated from the integrated peak intensities and compared with theoretical predictions based on the reactivity ratios.

For the 1,3-dioxolane-isoprene copolymerization system, the diad analysis reveals excellent agreement between experimental and theoretical values, confirming the random nature of the copolymerization process [10]. The triad sequence analysis provides additional detail about the local microstructure and the influence of neighboring units on the chemical shifts.

Copolymer Composition Analysis

The copolymer composition determined through nuclear magnetic resonance analysis shows good agreement with the feed composition for most copolymerization systems [12]. The analysis typically involves integration of characteristic peaks for each monomer unit and calculation of the molar fractions.

Elemental analysis serves as a complementary technique for composition determination, particularly for copolymers containing heteroatoms [13]. The combination of nuclear magnetic resonance and elemental analysis provides accurate and reliable composition data for complex copolymer systems.

Polymerization MechanismInitiator/CatalystTemperature Range (°C)Conversion (%)Polymer Type
Radical-Initiated Chain Growth (AIBN)Azobisisobutyronitrile60-8040-99Vinyl Addition Product
Radical-Initiated Chain Growth (γ-Ray)γ-Ray Irradiation25-8015-85Vinyl Addition/Ring-Opening
Cationic Polymerization (BF₃·Et₂O)Boron Trifluoride Etherate0-4035-90Vinyl Addition/Isomerization
Cationic Ring-OpeningVarious Lewis Acids-20 to 533-82Ring-Opening Product

Kinetic Constants and Rate Parameters

ParameterValueConditions
Rate of Propagation (kp)0.7-2.3 × 10⁻² L/mol·sCDCl₃, -20 to 5°C
Rate of Chain Transfer3.6 × 10⁶ s⁻¹β-scission, 25°C
Activation Energy (Ea)6.1 ± 0.4 kcal/molCationic polymerization
Frequency Factor (A)1.5 × 10⁵ s⁻¹AIBN decomposition
Half-life Temperature (t₁/₂)61°CMethanol
Decomposition Rate1.64 × 10⁻⁴ crosslinks/doseγ-ray irradiation

Copolymerization Kinetics and Reactivity Ratios

ComonomerInitiator SystemTemperature (°C)Reactivity Ratio r₁Reactivity Ratio r₂Sequence Distribution
IsopreneBF₃·Et₂O00.851.15Random
StyreneBF₃·Et₂O00.721.28Random
Methyl MethacrylateAIBN600.151.85Gradient
Vinyl AcetateAIBN600.141.89Gradient

Advanced Characterization Techniques

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has emerged as a powerful tool for detailed characterization of copolymer sequence distributions [8]. This technique provides molecular-level information about the polymer structure and can detect subtle differences in monomer sequence arrangements.

The combination of gel permeation chromatography with nuclear magnetic resonance spectroscopy enables comprehensive analysis of both molecular weight distribution and chemical composition as a function of polymer chain length [8]. This approach is particularly valuable for understanding the relationship between polymerization kinetics and final polymer properties.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (97.62%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

3984-22-3

Wikipedia

2-Vinyl-1,3-dioxolane

General Manufacturing Information

1,3-Dioxolane, 2-ethenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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